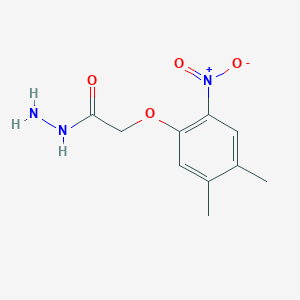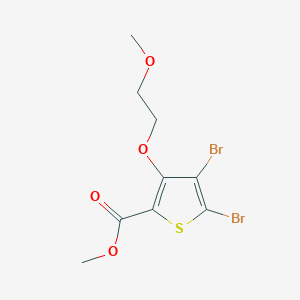
2-(Methylsulfinyl)pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol typically involves the reaction of pyrimidine derivatives with methylsulfinyl groups under controlled conditions. One common method involves the reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methylsulfinyl)pyrimidin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure optimal results .
Major Products: The major products formed from the reactions of this compound include various substituted pyrimidine derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
2-(Methylsulfinyl)pyrimidin-5-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an anti-inflammatory agent by inhibiting the expression of certain inflammatory mediators . In medicine, it is being explored for its neuroprotective and anti-neuroinflammatory properties . Additionally, it has applications in the industry as a precursor for various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfinyl)pyrimidin-5-ol involves the inhibition of specific molecular targets and pathways. For instance, it inhibits the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . This inhibition is achieved through the compound’s interaction with key enzymes and receptors involved in the inflammatory response .
Comparación Con Compuestos Similares
2-(Methylsulfinyl)pyrimidin-5-ol can be compared with other similar compounds, such as 2-(Methylsulfonyl)pyrimidin-5-ol and 2-Methyl-5-methylsulfonyl-4-pyrimidinol . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific methylsulfinyl group, which imparts distinct chemical and biological properties .
Similar Compounds
- 2-(Methylsulfonyl)pyrimidin-5-ol
- 2-Methyl-5-methylsulfonyl-4-pyrimidinol
- 5-Chloro-2-methylsulfonyl-pyrimidin-4-ol
Propiedades
Fórmula molecular |
C5H6N2O2S |
|---|---|
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
2-methylsulfinylpyrimidin-5-ol |
InChI |
InChI=1S/C5H6N2O2S/c1-10(9)5-6-2-4(8)3-7-5/h2-3,8H,1H3 |
Clave InChI |
AIHLLRYJQNCULW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=NC=C(C=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




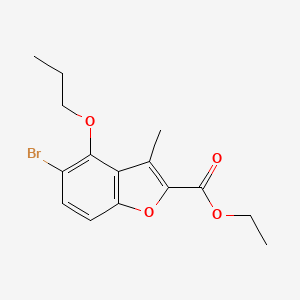
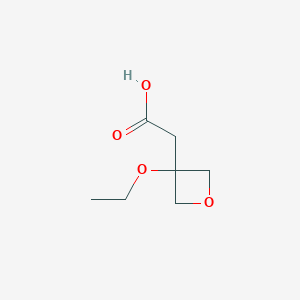
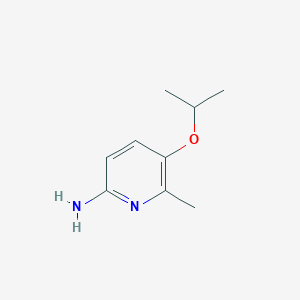
![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
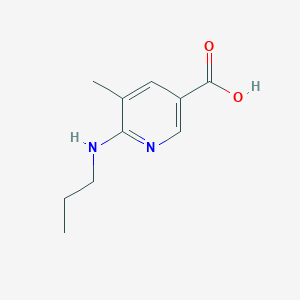
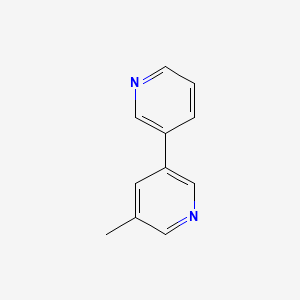
![2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)

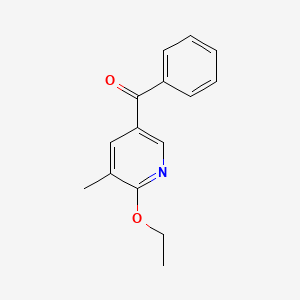
![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13011283.png)
